molecular formula C21H15FN2O3 B2501448 (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide CAS No. 301311-92-2

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2501448
CAS No.: 301311-92-2
M. Wt: 362.36
InChI Key: BWKBUUGXSNIAOD-NTCAYCPXSA-N
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Description

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a furan core substituted at the 5-position with a 4-fluorophenyl group, an α,β-unsaturated cyano-enamide backbone, and an N-(2-methoxyphenyl)amide moiety.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-20-5-3-2-4-18(20)24-21(25)15(13-23)12-17-10-11-19(27-17)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,24,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKBUUGXSNIAOD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the furan ring.

    Addition of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Formation of the prop-2-enamide structure: This involves the condensation of the intermediate with an appropriate amine, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the furan ring, the amide-linked aromatic group, and additional functional groups. These modifications influence electronic properties, solubility, and intermolecular interactions.

Table 1: Key Structural Features of Analogs
Compound Name Furan Substituent Amide Substituent Notable Features Biological Activity (if reported) Source
Target Compound 5-(4-fluorophenyl) N-(2-methoxyphenyl) Fluorine (electron-withdrawing) Not explicitly reported
ChemDiv 1487-1661 5-(4-methylphenyl) N-(4-phenoxyphenyl) Methyl (electron-donating) Screening compound
AGK2 (SIRT2 Inhibitor) 5-(2,5-dichlorophenyl) N-(quinolin-5-yl) Dichlorophenyl, quinoline moiety Neurodegenerative disease target
(2E)-2-cyano-N-(3-ethoxyphenyl)-...* 5-(2-methyl-4-nitrophenyl) N-(3-ethoxyphenyl) Nitro group (electron-withdrawing) Not explicitly reported
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl) 2-hydroxy-3-methoxyphenyl N-[4-(trifluoromethyl)phenyl] Trifluoromethyl (lipophilic) Not explicitly reported

*Full name: (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Electronic and Steric Influences

  • Fluorine vs.
  • Amide Group Variations: The N-(2-methoxyphenyl) group in the target compound may improve solubility due to the methoxy group’s polarity, whereas the N-(4-phenoxyphenyl) group in ChemDiv 1487-1661 introduces steric bulk, possibly affecting membrane permeability (). AGK2’s quinolinyl amide substituent () likely enhances π-π stacking interactions with aromatic residues in enzymes like SIRT2.
  • Nitro and Trifluoromethyl Groups : The nitro group in ’s compound could increase reactivity or metabolic instability, while the trifluoromethyl group in ’s analog improves lipophilicity and metabolic resistance.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The cyano group in all analogs participates in dipole-dipole interactions, while methoxy or hydroxyl groups (e.g., ) enable hydrogen bonding, affecting solubility and protein binding ().

Biological Activity

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following molecular formula and properties:

  • Molecular Formula : C28H18FN3O2
  • Molecular Weight : 479.5 g/mol
  • Purity : Typically 95%.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the furan ring and cyano group may contribute to these effects by interacting with cellular targets involved in cell proliferation and survival.
  • Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as those linked to inflammation or cancer progression.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The cyano group may facilitate interactions with nucleophiles in target enzymes.
  • The furan moiety could participate in π-stacking interactions with aromatic residues in enzyme active sites.
  • The fluorophenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of resistant bacteria
Enzyme InhibitionInhibits specific enzymes related to inflammation

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability by 50% at concentrations around 20 µM. This suggests significant potential for development as an anticancer agent.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating effective antimicrobial properties. Further studies are needed to explore the spectrum of activity against other pathogens.
  • Enzyme Inhibition Assay : The compound was tested against cyclooxygenase (COX) enzymes, showing IC50 values comparable to known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for anti-inflammatory applications.

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